molecular formula C15H14O2 B1267274 1-(4-Phenylphenoxy)propan-2-one CAS No. 18859-38-6

1-(4-Phenylphenoxy)propan-2-one

Cat. No. B1267274
CAS RN: 18859-38-6
M. Wt: 226.27 g/mol
InChI Key: TYMKZKHZVXYJPK-UHFFFAOYSA-N
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Description

1-(4-Phenylphenoxy)propan-2-one, also known as 4-phenylphenoxypropan-2-one, is an organic compound belonging to the class of phenylpropanones. It is a colorless liquid with a faint aromatic odor, and is widely used in organic synthesis and pharmaceuticals. It has a molecular formula of C10H12O, and a molecular weight of 152.21 g/mol.

Scientific Research Applications

Antimicrobial and Antiradical Activity

Research by Čižmáriková et al. (2020) explored the synthesis of a series of compounds including variants of 1-(4-Phenylphenoxy)propan-2-one. They investigated their antimicrobial activities against human pathogens like Staphylococcus aureus and Escherichia coli, as well as their antioxidant activities. The findings indicated that these compounds exhibit both antimicrobial and antioxidant properties, though these activities were lower compared to certain types of beta blockers (Čižmáriková et al., 2020).

Bioremediation Applications

Chhaya and Gupte (2013) studied the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally related to this compound. Their research indicated the effectiveness of using certain enzymatic systems for the degradation of hydrophobic phenols like Bisphenol A, suggesting potential applications in environmental cleanup and pollution control (Chhaya & Gupte, 2013).

Structural and Spectral Analysis

Nycz et al. (2011) conducted a study on the structural and spectral analysis of several cathinones, including compounds structurally similar to this compound. Their research involved characterizing these compounds using techniques like FTIR, UV–Vis, and NMR spectroscopy. This study provides insights into the detailed molecular structure and properties of related compounds (Nycz et al., 2011).

Synthesis and Characterization of Derivatives

Salian et al. (2018) focused on the synthesis and characterization of chalcone derivatives structurally related to this compound. Their research emphasized the importance of specific structural elements in determining the properties of these compounds, which could have implications for their applications in various fields (Salian et al., 2018).

Inhibition of Protease Kinase for Cancer Treatment

A study by H. et al. (2021) investigated the potential of 1-phenyl-3(4-methoxyphenyl)-2-propenone, a compound related to this compound, as a protease kinase inhibitor. This research is significant for understanding the potential applications of these compounds in the treatment of cancer (H. et al., 2021).

Other Related Studies

  • Kato et al. (1999) explored novel calcium antagonists with antioxidant activity, relevant to cardiovascular diseases (Kato et al., 1999).
  • Schenk (2014) discussed the syntactic behavior of idioms in the context of pharmacologically valuable derivatives (Schenk, 2014).
  • Parveen et al. (2008) synthesized and characterized hydroxy pyrazolines, contributing to the knowledge of organic chemistry and potential applications in medicine (Parveen et al., 2008).
  • Husain et al. (2008) synthesized novel anti-inflammatory and analgesic agents, providing insights into potential therapeutic applications (Husain et al., 2008).

properties

IUPAC Name

1-(4-phenylphenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMKZKHZVXYJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309409
Record name 1-(4-phenylphenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18859-38-6
Record name 1-([1,1′-Biphenyl]-4-yloxy)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18859-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 211910
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018859386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC211910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-phenylphenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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